tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate
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Overview
Description
Tert-butyl (2-oxospiro[3.5]nonan-7-yl)carbamate is a chemical compound with the CAS Number: 1440962-35-5 . It has a molecular weight of 253.34 and its IUPAC name is this compound .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Photoredox-Catalyzed Amination
- Study: "Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones to Access 3-Aminated Chromones"
- Application: This study discusses the use of a tert-butyl carbamate derivative in a photoredox-catalyzed amination process. This technique is used to assemble a range of 3-aminochromones under mild conditions, demonstrating the versatility of tert-butyl carbamate derivatives in photocatalyzed protocols (Wang et al., 2022).
- Study: "Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-phenylethyl)carbamate"
- Application: This research describes an efficient method for preparing a specific tert-butyl carbamate. It highlights the advantages of this method in terms of simplicity, cost efficiency, and yield, indicating the significance of tert-butyl carbamates in chemical synthesis (Li et al., 2015).
- Study: "Isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives"
- Application: This paper examines tert-butyl carbamate derivatives, focusing on their crystal structures. The study provides insights into how these molecules are linked via hydrogen and halogen bonds, demonstrating their significance in crystallography and material science (Baillargeon et al., 2017).
- Study: "Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates"
- Application: This research describes the enantioselective synthesis of a tert-butyl carbamate derivative used as a building block for novel protease inhibitors. It illustrates the role of tert-butyl carbamates in the development of pharmacologically relevant compounds (Ghosh et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(2-oxospiro[3.5]nonan-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQOGMHBFODOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440962-35-5 |
Source
|
Record name | tert-butyl N-{2-oxospiro[3.5]nonan-7-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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